molecular formula C10H9N3O B3259395 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine CAS No. 31827-43-7

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine

Cat. No.: B3259395
CAS No.: 31827-43-7
M. Wt: 187.20
InChI Key: PLPXFMBPDVRIJG-UHFFFAOYSA-N
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Description

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a 1,2,4-oxadiazole ring substituted with a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a nitrile oxide with a nitrile to form the 1,2,4-oxadiazole ring. The cyclopropyl group can be introduced through various synthetic strategies, such as cyclopropanation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the formation of the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the oxadiazole ring or the pyridine ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or oxadiazole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can lead to the formation of reduced analogs.

Scientific Research Applications

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological systems and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
  • 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
  • 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)pyridine

Uniqueness

3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine is unique due to the specific positioning of the cyclopropyl group and the oxadiazole ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-cyclopropyl-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-2-8(6-11-5-1)9-12-10(14-13-9)7-3-4-7/h1-2,5-7H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPXFMBPDVRIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801249431
Record name 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31827-43-7
Record name 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31827-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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